Cas no 39832-36-5 (1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

39832-36-5 structure
Productnaam:1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 1-ethyl-3,7-dimethylpurine-2,6-dione
- 1H-purine-2,6-dione, 1-ethyl-3,7-dihydro-3,7-dimethyl-
- 5-26-13-00562 (Beilstein Handbook Reference)
- PD094031
- 1-Ethyl-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione
- UNII-9T24XXI18T
- 9T24XXI18T
- 1H-Purine-2, 1-ethyl-3,7-dihydro-3,7-dimethyl-
- Theobromine, 1-ethyl-
- 1-Ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione #
- 1-Ethyl derivative of Theobromine
- NSC515486
- 1-ethyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 39832-36-5
- CAS_93219
- NSC 515486
- BDBM82033
- NSC-515486
- SCHEMBL516446
- BRN 0225307
- Q27273150
- Athyltheobromin
- KRVVZPXPQUPXJE-UHFFFAOYSA-N
- 1-Ethyltheobromine
- NSC_93219
- 1-Ethyl theobromine
- DTXSID40192897
- 1-Ethyl-3,7-dimethyl-xanthine
-
- Inchi: InChI=1S/C9H12N4O2/c1-4-13-8(14)6-7(10-5-11(6)2)12(3)9(13)15/h5H,4H2,1-3H3
- InChI-sleutel: KRVVZPXPQUPXJE-UHFFFAOYSA-N
- LACHT: CCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Berekende eigenschappen
- Exacte massa: 208.09616
- Monoisotopische massa: 208.096
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 307
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 58.4Ų
- XLogP3: 0.3
Experimentele eigenschappen
- Dichtheid: 1.2480 (rough estimate)
- Smeltpunt: 156°C
- Kookpunt: 347.41°C (rough estimate)
- Vlampunt: 208.4°C
- Brekindex: 1.6590 (estimate)
- PSA: 58.44
1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Gerelateerde literatuur
-
2. Molecular complexes. Part 12.1 Dimeric toluene, torsional vibrations, dipoles and isomeric complexes in 1H NMR studies of weak arene complexes. Temperature dependence of CH signalsHelmut Stamm,Hanns-Otto Strumm,Karl-Heinz Loebel,Hannelore J?ckel,Ulrich Hoffmanns,Sabine Bethke,Gerhard Schilling J. Chem. Soc. Perkin Trans. 2 2001 2089
39832-36-5 (1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) Gerelateerde producten
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